Californidine perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Californidine perchlorate is a chemical compound with the molecular formula C20H20ClNO8. It is a derivative of californidine, an alkaloid isolated from the California poppy (Eschscholzia californica) and other plants of the genus Eschscholzia
Mechanism of Action
Target of Action
Californidine perchlorate is an alkaloid Alkaloids are known to interact with a variety of biological targets, including enzymes, cell surface receptors, and ion channels .
Mode of Action
It is known that alkaloids can interact with their targets in several ways, such as by binding to receptors and modulating their activity .
Biochemical Pathways
Given its classification as an alkaloid, it may be involved in various biochemical processes, including signal transduction, enzyme inhibition, and ion channel modulation .
Pharmacokinetics
Like other alkaloids, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is known that the california poppy, from which californidine is derived, has sedative, anxiolytic, and analgesic effects . These effects suggest that this compound may modulate neuronal activity, potentially through interactions with neurotransmitter systems .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and activity of alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Californidine perchlorate can be synthesized through the reaction of californidine with perchloric acid. The reaction typically involves dissolving californidine in an appropriate solvent, such as methanol or ethanol, and then adding perchloric acid dropwise under controlled temperature conditions. The reaction mixture is then stirred for a specific period to ensure complete reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and reagents, along with advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Californidine perchlorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens (chlorine, bromine) and alkylating agents (methyl iodide) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
Californidine perchlorate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Californidine perchlorate can be compared with other similar compounds, such as:
- N-Methylcalifornine perchlorate
- N-Methylcrychine perchlorate
- N-Methylescholtzine perchlorate
- Californine methoperchlorate
- Crychine methoperchlorate
- Escholtzine methoperchlorate
These compounds share similar structural features and chemical properties but may differ in their specific biological activities and applications. This compound is unique due to its specific interaction with GABA_A receptors and its potential therapeutic applications .
Biological Activity
Californidine perchlorate, derived from the California poppy (Eschscholzia californica), is a quaternary alkaloid known for its sedative, anxiolytic, and analgesic properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of this compound
- Chemical Structure : this compound has the molecular formula C20H20N4O4+ClO4 with a molecular weight of 437.83 g/mol. Its IUPAC name is 23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene; perchlorate .
This compound interacts with various biological targets:
- GABA Receptor Modulation : Studies suggest that californidine may act as a positive allosteric modulator at GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system . This action is believed to contribute to its sedative and anxiolytic effects.
- Enzyme Inhibition : It has been reported to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown . This inhibition can enhance cholinergic signaling and may have implications for cognitive function and memory.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : Studies using Caco-2 cell models suggest that californidine exhibits low-to-moderate permeability across intestinal barriers . This suggests that while it can be absorbed in the gastrointestinal tract, its bioavailability may be limited.
- Distribution and Metabolism : Like many alkaloids, californidine is likely distributed throughout the body after absorption and metabolized primarily in the liver. The compound's stability in gut microbiota suggests minimal biotransformation during transit through the digestive system .
Table 1: Alkaloid Content in Eschscholzia californica
Alkaloid | Concentration (mg/g) |
---|---|
Protopine (PRO) | 0.514 ± 0.038 |
Californidine (CAL) | 12.5 ± 1.8 |
Allocryptopine (ALL) | 0.0120 ± 0.0023 |
Escholtzine (ESCH) | 8.700 ± 0.51 |
Sanguinarine (SA) | 0.0191 ± 0.0050 |
Chelerythrine (CHE) | 0.068 ± 0.011 |
Reticuline (RE) | 1.095 ± 0.16 |
N-Methyllaurotetanine (NMT) | 5.68 ± 0.72 |
Caryachine (CAR) | 0.410 ± 0.065 |
This table illustrates the relative abundance of various alkaloids present in the California poppy, highlighting californidine as a significant component.
Case Studies and Research Findings
- Sedative Effects : A study demonstrated that extracts from Eschscholzia californica, including this compound, exhibit sedative effects in animal models . The modulation of GABA_A receptors was identified as a key mechanism underlying these effects.
- Gut Microbiota Interaction : Research explored how californidine interacts with gut microbiota and found that it remains stable without significant metabolism by gut bacteria over a 24-hour period . This stability suggests potential for maintaining therapeutic levels within the colon.
- Pharmacological Applications : Ongoing studies are investigating the potential of this compound for treating anxiety disorders and sleep disturbances due to its anxiolytic properties . The compound's ability to enhance GABAergic signaling could be beneficial in developing new therapeutic agents targeting these conditions.
Properties
IUPAC Name |
23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene;perchlorate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NO4.ClHO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18;2-1(3,4)5/h5-8,15-16H,3-4,9-10H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHYBHNDRRHULH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C.[O-]Cl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17939-31-0 |
Source
|
Record name | 17939-31-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.